molecular formula C14H21ClN2O5S B3917524 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide

Cat. No.: B3917524
M. Wt: 364.8 g/mol
InChI Key: MKCGARMGHQWVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide typically involves multiple steps, including:

    Formation of the aniline derivative: Starting with a chlorinated aniline, the methoxy and methylsulfonyl groups are introduced through nucleophilic substitution and sulfonylation reactions.

    Acetamide formation: The aniline derivative is then reacted with an appropriate acylating agent to form the acetamide linkage.

    Final coupling: The intermediate is coupled with 3-methoxypropylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, being replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or thiourea under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce new functional groups in place of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactive properties such as enzyme inhibition or receptor binding.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of diseases. Its pharmacokinetics, toxicity, and efficacy would be key areas of study.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methoxyanilino)-N-(3-methoxypropyl)acetamide
  • 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(propyl)acetamide

Comparison

Compared to similar compounds, 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide might exhibit unique properties due to the presence of the methylsulfonyl group, which could influence its reactivity and biological activity. The methoxypropyl group might also affect its solubility and pharmacokinetic profile.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O5S/c1-21-8-4-7-16-14(18)10-17(23(3,19)20)11-5-6-13(22-2)12(15)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCGARMGHQWVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.